N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 331637-32-2
VCID: VC21444407
InChI: InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74g/mol

N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide

CAS No.: 331637-32-2

Cat. No.: VC21444407

Molecular Formula: C15H14ClN3O2

Molecular Weight: 303.74g/mol

* For research use only. Not for human or veterinary use.

N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide - 331637-32-2

Specification

CAS No. 331637-32-2
Molecular Formula C15H14ClN3O2
Molecular Weight 303.74g/mol
IUPAC Name N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Standard InChI InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Standard InChI Key TUAYNSDSYOYWSJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator